PDE9A Inhibitory Potency: Equipotent to Clinical Candidate PF-04449613
6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide exhibits PDE9A inhibitory activity with an IC₅₀ of 22 nM against mouse PDE9A expressed in Sf9 insect cells [1]. This potency is numerically identical to the reported IC₅₀ of PF-04449613 (22 nM), a known PDE9A inhibitor that advanced to preclinical studies . The compound also shows an IC₅₀ of 55 nM against human recombinant PDE9A in a similar assay format [1], aligning with BAY 73-6691's reported human PDE9A IC₅₀ of 55 nM .
| Evidence Dimension | PDE9A inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 22 nM (mouse PDE9A); IC₅₀ = 55 nM (human PDE9A) |
| Comparator Or Baseline | PF-04449613: IC₅₀ = 22 nM (PDE9A); BAY 73-6691: IC₅₀ = 55 nM (human PDE9A) |
| Quantified Difference | Equipotent to PF-04449613; within 2.5-fold of PF-04447943 (IC₅₀ = 8.3-12 nM) |
| Conditions | Mouse PDE9A expressed in baculovirus-infected Sf9 cells, [³H]-cGMP substrate, 60 min incubation |
Why This Matters
The target compound offers PDE9A inhibitory potency comparable to established preclinical candidates, enabling cost-effective exploratory studies without requiring custom synthesis of proprietary molecules.
- [1] BindingDB. BDBM50543968 (CHEMBL4636079). IC₅₀: 22 nM (mouse PDE9A), 55 nM (human PDE9A). View Source
